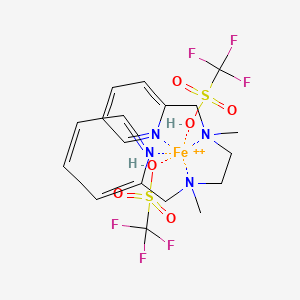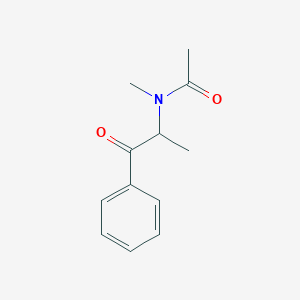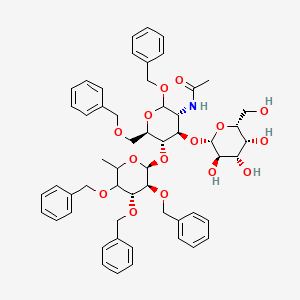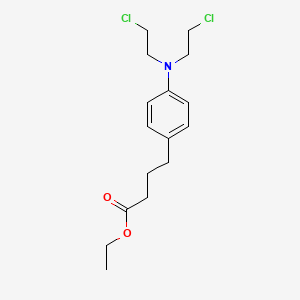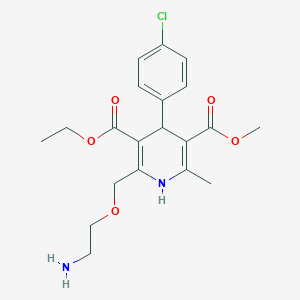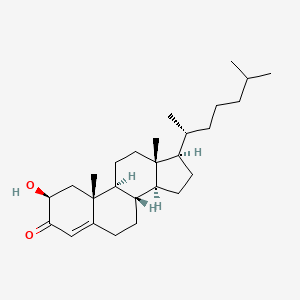![molecular formula C29H44BrN5O5Si2 B13412651 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes a benzyl group, a bromine atom, and a disiloxane-protected deoxyribofuranosyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves multiple steps One of the key steps is the protection of the deoxyribofuranosyl moiety using a disiloxane groupThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and bromine sites
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild to preserve the integrity of the complex structure of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
作用機序
The mechanism of action of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves its interaction with specific molecular targets. The benzyl and bromine groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The disiloxane-protected deoxyribofuranosyl moiety helps in stabilizing the compound and enhancing its bioavailability .
類似化合物との比較
Similar Compounds
8-Bromo-2’-deoxyguanosine: Similar in structure but lacks the benzyl and disiloxane groups.
O6-Benzylguanine: Lacks the bromine and disiloxane groups but shares the benzyl group at the O6 position.
Uniqueness
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the disiloxane-protected deoxyribofuranosyl moiety, in particular, sets it apart from other similar compounds, providing enhanced stability and potential for diverse applications .
特性
分子式 |
C29H44BrN5O5Si2 |
|---|---|
分子量 |
678.8 g/mol |
IUPAC名 |
9-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22-,23+,24+/m0/s1 |
InChIキー |
JDXBCEWMDJONPM-RBZQAINGSA-N |
異性体SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


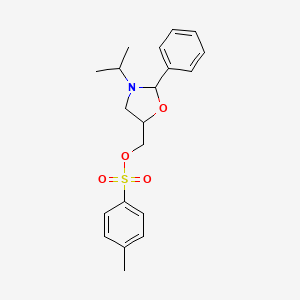


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
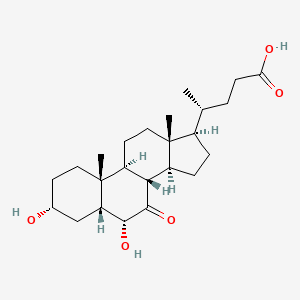

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
